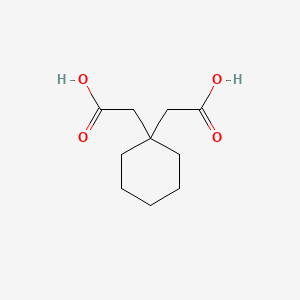

1,1-Cyclohexanediaceticacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(carboxymethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPCHPBGAALCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918347 | |

| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4355-11-7, 9355-11-7 | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Cyclohexanediacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANEDIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanediacetic acid (CHDA), a dicarboxylic acid derivative with a cyclohexane (B81311) backbone, is a key intermediate in the synthesis of various organic molecules. Its primary significance in the pharmaceutical industry lies in its role as a direct precursor to Gabapentin, a widely used anticonvulsant and analgesic. This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of 1,1-Cyclohexanediacetic acid, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

1,1-Cyclohexanediacetic acid is a white to off-white crystalline solid, often appearing as a powder. It possesses a faint, vinegar-like odor.

Table 1: Physicochemical Properties of 1,1-Cyclohexanediacetic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | |

| CAS Number | 4355-11-7 | |

| Melting Point | 181-185 °C | |

| Boiling Point | Not available (decomposes) | |

| Solubility | Slightly soluble in DMSO and methanol. | |

| pKa₁ | 3.49 (at 25 °C) | |

| pKa₂ | 6.96 (at 25 °C) | |

| logP | 1.57 (estimated) |

Table 2: Spectroscopic Data for 1,1-Cyclohexanediacetic Acid

| Spectroscopy | Key Features and Peaks | Interpretation |

| ¹H NMR | Broad singlet (~12 ppm), Singlet (~2.5 ppm), Multiplets (1.3-1.6 ppm) | The broad singlet corresponds to the two acidic protons of the carboxylic acid groups. The sharp singlet is attributed to the four protons of the two methylene (B1212753) groups adjacent to the carboxyls. The multiplets arise from the ten protons of the cyclohexane ring. |

| ¹³C NMR | ~175 ppm, ~45 ppm, ~35 ppm, ~26 ppm, ~21 ppm | The peak at ~175 ppm is characteristic of the carbonyl carbon in the carboxylic acid groups. The signal at ~45 ppm corresponds to the quaternary carbon of the cyclohexane ring. The peaks at ~35 ppm, ~26 ppm, and ~21 ppm are assigned to the methylene carbons of the cyclohexane ring and the methylene carbons of the acetic acid moieties. |

| IR Spectroscopy | Broad band (2500-3300 cm⁻¹), Strong, sharp peak (~1700 cm⁻¹) | The broad absorption is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[1][2][3] The strong peak at ~1700 cm⁻¹ is due to the C=O stretching of the carbonyl group.[1][2][3] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 200. | The fragmentation pattern may show loss of water (M-18), loss of a carboxyl group (M-45), and other fragments characteristic of cyclic dicarboxylic acids.[4][5] |

Synthesis of 1,1-Cyclohexanediacetic Acid

The most common synthetic route to 1,1-Cyclohexanediacetic acid involves the reaction of cyclohexanone (B45756) with a cyanoacetate (B8463686), followed by hydrolysis and decarboxylation of the resulting intermediate. The following is a generalized experimental protocol based on patent literature.[6][7]

Experimental Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid

Step 1: Synthesis of 1,1-Cyclohexyldicyanoamide

-

To a reaction vessel containing absolute ethanol (B145695) (140 ml), pass ammonia (B1221849) gas (10.5 g) while cooling and stirring.[6]

-

Cool the solution to -10 °C and add ethyl cyanoacetate (59.5 g). The temperature may rise to -7 °C.[6]

-

Re-cool the mixture to -10 °C and add cyclohexanone (25 g) dropwise, ensuring the temperature does not exceed -6 °C. The addition should take approximately 40 minutes.[6]

-

After the addition is complete, stir the mixture for an additional 30 minutes, then cool to -10 °C and stop stirring.

-

Maintain the reaction mixture at -10 °C for 24 hours, then at 0 ± 5 °C for 12 hours, and finally at room temperature (25 °C) for 12 hours (total incubation time of 48 hours).[6]

-

Filter the ethanolic solution by suction to collect the precipitated 1,1-cyclohexyldicyanoamide.

-

Dry the solid product to yield pure 1,1-cyclohexyldicyanoamide powder.

Step 2: Hydrolysis and Decarboxylation to 1,1-Cyclohexanediacetic Acid

-

In a separate reaction vessel, add water (70 ml) and slowly add concentrated sulfuric acid (45 ml) with caution.[7]

-

To this acidic solution, add the 1,1-cyclohexyldicyanoamide powder (59.5 g) obtained in the previous step.[7]

-

Heat the mixture with stirring. The temperature should be slowly raised from 110 °C to 145 °C.[7]

-

Maintain the reaction at this temperature for 3.5 hours to allow for progressive hydrolysis. After 1.5 hours of incubation, segmented addition of diluted sulfuric acid (prepared from 10 ml concentrated sulfuric acid and 20 ml water) is recommended.[7]

-

Upon completion of the reaction, a pasty hydrolyzate is formed.

-

In a new vessel, heat a concentrated sulfuric acid solution (e.g., 80%) to 160-185 °C.[7]

-

Slowly add the pasty hydrolyzate to the hot sulfuric acid. This will cause the evolution of CO₂ and steam.

-

After the addition is complete, maintain the temperature at 180-185 °C for 30 minutes, or until gas evolution ceases, indicating the end of the reaction.[7]

-

Cool the reaction mixture and pour it into cold, stirring water to precipitate the crude 1,1-Cyclohexanediacetic acid.

-

Filter the crude product by suction.

Purification: Recrystallization

-

Dissolve the crude 1,1-Cyclohexanediacetic acid in a suitable solvent, such as hot water or an aqueous solvent mixture.

-

Treat with activated carbon to remove colored impurities, if necessary.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration and dry them under vacuum.

Caption: Workflow for the synthesis of 1,1-Cyclohexanediacetic acid.

Application in Drug Development: Synthesis of Gabapentin

1,1-Cyclohexanediacetic acid is a crucial starting material for the synthesis of Gabapentin. The process involves the conversion of the diacid to its monoamide, followed by a Hofmann rearrangement.

Experimental Protocol: Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid

Step 1: Formation of 1,1-Cyclohexanediacetic Anhydride (B1165640)

-

Reflux 1,1-Cyclohexanediacetic acid with an excess of acetic anhydride.

-

After the reaction is complete, distill off the excess acetic anhydride and the acetic acid byproduct to obtain 1,1-Cyclohexanediacetic anhydride.

Step 2: Formation of 1,1-Cyclohexanediacetic Acid Monoamide

-

React the 1,1-Cyclohexanediacetic anhydride with aqueous ammonia. The reaction temperature should be maintained below 20 °C.[8]

-

Neutralize the reaction mixture with an aqueous solution of sulfuric acid to a slightly acidic pH to precipitate the crude 1,1-Cyclohexanediacetic acid monoamide.[8]

-

Filter the crude product and purify by recrystallization from a suitable solvent like aqueous acetonitrile.[8]

Step 3: Hofmann Rearrangement to Gabapentin

-

Subject the 1,1-Cyclohexanediacetic acid monoamide to a Hofmann rearrangement using an aqueous solution of sodium hypobromite (B1234621) (which can be prepared in situ).

-

The reaction is typically carried out at low temperatures (e.g., -5 to -10 °C) initially, and then the temperature is raised.

-

Acidify the reaction mixture with hydrochloric acid to obtain Gabapentin hydrochloride.

-

The Gabapentin hydrochloride can then be purified and converted to the free base form of Gabapentin through techniques such as ion-exchange chromatography.

Caption: Synthesis pathway of Gabapentin from 1,1-Cyclohexanediacetic acid.

Reactivity and Stability

1,1-Cyclohexanediacetic acid is stable under normal conditions. It is incompatible with strong oxidizing agents. Thermal decomposition can lead to the release of irritating gases and vapors. As a dicarboxylic acid, it can undergo typical reactions such as esterification, amidation, and reduction.

Toxicological and Safety Information

1,1-Cyclohexanediacetic acid is considered hazardous. The toxicological properties have not been fully investigated, and the available information is limited.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Statement |

| Hazard Class | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] P264: Wash face, hands and any exposed skin thoroughly after handling.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Acute Toxicity: No specific data on acute oral, dermal, or inhalation toxicity is readily available.[10][11]

Skin and Eye Irritation: The compound is classified as causing skin and serious eye irritation.[9] Standard protocols like the OECD Test Guideline 405 for acute eye irritation/corrosion and corresponding guidelines for skin irritation would be applicable for formal assessment.[12]

Sensitization: There is no specific information available regarding the potential for skin sensitization.[10]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no information available to suggest that 1,1-Cyclohexanediacetic acid is carcinogenic, mutagenic, or a reproductive toxin.[10][11]

Conclusion

1,1-Cyclohexanediacetic acid is a compound of significant interest, primarily due to its role as a key intermediate in the synthesis of Gabapentin. A thorough understanding of its physicochemical properties, synthetic routes, and safety considerations is essential for its effective and safe utilization in research and pharmaceutical manufacturing. This guide provides a foundational overview to aid professionals in their work with this important chemical entity.

References

- 1. tutorchase.com [tutorchase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Preparation method of 1,1-cyclohexanediacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]

- 8. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]

- 9. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

- 12. oecd.org [oecd.org]

1,1-Cyclohexanediacetic acid chemical structure and formula

An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid

Introduction

1,1-Cyclohexanediacetic acid, with the CAS number 4355-11-7, is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted at a single carbon position with two acetic acid moieties.[1][2] This unique structural arrangement makes it a valuable intermediate in various organic syntheses.[2][3] Its most prominent application lies in the pharmaceutical industry as a key precursor in the synthesis of Gabapentin, a medication used for treating epilepsy and neuropathic pain.[4][5][6][7] Beyond its role in drug development, its bifunctional nature allows it to be a building block for polymers, specialized esters, and other complex organic molecules.[3]

Chemical Structure and Formula

The chemical structure of 1,1-Cyclohexanediacetic acid consists of a cyclohexane ring with two acetic acid groups attached to the same carbon atom.

Molecular Formula: C₁₀H₁₆O₄[8][9]

Linear Formula: C₆H₁₀(CH₂CO₂H)₂

IUPAC Name: 2,2'-(Cyclohexane-1,1-diyl)diacetic acid

Synonyms: (1-Carboxymethyl-cyclohexyl)-acetic acid, 1,1-Bis(carboxymethyl)cyclohexane

Caption: Chemical Structure of 1,1-Cyclohexanediacetic acid.

Physicochemical Properties

1,1-Cyclohexanediacetic acid is typically an off-white, solid powder.[8] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 200.23 g/mol | [1][2][8][9] |

| Melting Point | 181 - 185 °C | [2][8][9] |

| Boiling Point (estimated) | 297.96 °C | [9] |

| Density (estimated) | 1.1508 g/cm³ | [9] |

| Appearance | Off-white powder/solid | [8] |

| Odor | Vinegar-like | [8] |

| CAS Number | 4355-11-7 | [1][2][8] |

| EC Number | 224-427-9 | |

| SMILES | OC(=O)CC1(CCCCC1)CC(O)=O | |

| InChI | 1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) |

Experimental Protocols: Synthesis

Several methods for the synthesis of 1,1-Cyclohexanediacetic acid have been reported. A common approach involves the hydrolysis and decarboxylation of a precursor molecule. One such method is the hydrolysis of 1,1-cyclohexyl dicyanoamide.[4] A greener synthesis route using dilute sulfuric acid in high-temperature liquid water has also been developed to mitigate the pollution and corrosion issues associated with traditional industrial processes.[10]

Protocol: Synthesis from 1,1-Cyclohexyl Dicyanoamide

This protocol outlines the general steps for the preparation of 1,1-Cyclohexanediacetic acid from 1,1-cyclohexyl dicyanoamide.[4][6]

-

Hydrolysis: 1,1-cyclohexyl dicyanoamide is subjected to a hydrolysis reaction. This is typically carried out under acidic or neutral conditions at an elevated temperature, ranging from 100-160 °C.[6] The reaction is held at this temperature until completion, resulting in a paste-like hydrolysate.[6]

-

Decarboxylation: The resulting paste from the hydrolysis step is added to a sulfuric acid solution to induce a decarboxylation reaction. This step yields the crude 1,1-Cyclohexanediacetic acid product.[4][6]

-

Refinement: The crude product is then refined, typically through recrystallization, to obtain the purified 1,1-Cyclohexanediacetic acid.[4][6]

References

- 1. 1,1-Cyclohexanediacetic Acid 4355-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Preparation method of 1,1-cyclohexanediacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. tdchem.com [tdchem.com]

- 6. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]

- 7. Gabapentin - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid (CAS 4355-11-7): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Cyclohexanediacetic acid (CDA), identified by CAS number 4355-11-7, is a dicarboxylic acid featuring a cyclohexane (B81311) ring with two acetic acid moieties attached to the same carbon atom.[1][2] While its direct biological applications are limited, CDA serves as a critical starting material and key intermediate in the synthesis of various organic molecules, most notably the pharmaceutical drug Gabapentin (B195806).[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, primary applications, and synthesis methodologies related to 1,1-Cyclohexanediacetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1-Cyclohexanediacetic acid is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of 1,1-Cyclohexanediacetic Acid

| Property | Value | Reference |

| CAS Number | 4355-11-7 | [4] |

| Molecular Formula | C₁₀H₁₆O₄ | [4] |

| Molecular Weight | 200.23 g/mol | [4] |

| IUPAC Name | 2-[1-(carboxymethyl)cyclohexyl]acetic acid | [5][6] |

| Synonyms | (1-Carboxymethyl-cyclohexyl)-acetic acid, 1,1-Bis(carboxymethyl)cyclohexane, 2,2′-(Cyclohexane-1,1-diyl)diacetic acid | [2][4] |

| Appearance | White powder/crystalline solid | [6] |

| Melting Point | 181-185 °C | [4] |

| Purity | ≥97.5% to ≥98% (typical commercial grades) | [6][7] |

| Solubility | Sparingly soluble in water. |

Core Application: Intermediate in Gabapentin Synthesis

The predominant and most well-documented application of 1,1-Cyclohexanediacetic acid is its role as a precursor in the industrial synthesis of Gabapentin.[1][3] Gabapentin is an anticonvulsant medication widely used in the treatment of epilepsy and neuropathic pain.[8] The structural backbone of Gabapentin is derived from 1,1-Cyclohexanediacetic acid.

The synthesis of Gabapentin from 1,1-Cyclohexanediacetic acid is a multi-step process. A common pathway involves the conversion of the diacid to an intermediate such as 1,1-cyclohexanediacetic anhydride (B1165640) or 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement.[8]

Experimental Protocol: Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid via the Monoamide Intermediate

The following is a generalized experimental protocol based on common synthetic routes described in the literature. Specific conditions and reagents may vary based on process optimization and patented methodologies.

Step 1: Formation of 1,1-Cyclohexanediacetic Acid Monoamide

This step involves the selective amidation of one of the carboxylic acid groups of 1,1-Cyclohexanediacetic acid.

-

Procedure: A common method involves the initial conversion of 1,1-Cyclohexanediacetic acid to its anhydride. This can be achieved by heating the diacid with a dehydrating agent like acetic anhydride. The resulting 1,1-cyclohexanediacetic anhydride is then reacted with ammonia (B1221849) in a suitable solvent to yield 1,1-cyclohexanediacetic acid monoamide.[9]

Step 2: Hofmann Rearrangement to Gabapentin

The Hofmann rearrangement of the monoamide intermediate leads to the formation of Gabapentin.

-

Procedure: 1,1-Cyclohexanediacetic acid monoamide is treated with a solution of sodium hypobromite (B1234621) or sodium hypochlorite (B82951) (prepared in situ from bromine or chlorine and sodium hydroxide) in an aqueous medium.[8] The reaction is typically initiated at a low temperature and then allowed to warm. The resulting mixture is then acidified to a specific pH to precipitate Gabapentin.[10] The crude product is then isolated by filtration and can be further purified by recrystallization.

Visualization of the Gabapentin Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of Gabapentin from 1,1-Cyclohexanediacetic acid.

Caption: Synthesis pathway of Gabapentin from 1,1-Cyclohexanediacetic acid.

Other Potential Applications

While the synthesis of Gabapentin is its primary use, the chemical structure of 1,1-Cyclohexanediacetic acid lends itself to other potential applications in organic synthesis:

-

Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in condensation polymerization reactions to produce polyesters and polyamides. The cyclohexane ring in the backbone of such polymers could impart unique thermal and mechanical properties.[1]

-

Building Block in Organic Synthesis: The diacid functionality provides a versatile handle for various chemical transformations, making it a potential building block for the synthesis of other complex molecules, including agrochemicals and specialty materials.[1]

Biological Activity and Toxicology

There is a significant lack of publicly available data on the direct biological activity and comprehensive toxicological profile of 1,1-Cyclohexanediacetic acid itself. Its primary role as a synthetic intermediate means that research has predominantly focused on the safety and efficacy of the final active pharmaceutical ingredient, Gabapentin.

However, safety data from suppliers indicates that 1,1-Cyclohexanediacetic acid should be handled with care.

Table 2: Hazard Information for 1,1-Cyclohexanediacetic Acid

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [5][7] |

| H319 | Causes serious eye irritation | [5][7] |

| H335 | May cause respiratory irritation | [5][7] |

It is imperative for researchers and professionals working with this compound to adhere to appropriate safety protocols, including the use of personal protective equipment.[7]

Conclusion

1,1-Cyclohexanediacetic acid (CAS 4355-11-7) is a valuable chemical intermediate, with its most significant application being the synthesis of the widely used drug, Gabapentin. Its dicarboxylic acid nature also presents opportunities for its use in polymer chemistry and as a versatile building block in broader organic synthesis. While data on its direct biological effects is limited, its importance in the pharmaceutical industry underscores the need for a thorough understanding of its properties and synthetic applications. Future research could explore its potential in the development of novel polymers and other functional organic molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]

- 4. 1,1-Cyclohexanediacetic acid 98 4355-11-7 [sigmaaldrich.com]

- 5. Cyclohexanediacetic acid | C10H16O4 | CID 78061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1-Cyclohexanediacetic acid, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 1,1-环己基二乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Gabapentin - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Activity of Cyclohexanediacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with cyclohexanediacetic acid derivatives and related cyclohexane-based compounds. The cyclohexane (B81311) scaffold is a versatile platform in medicinal chemistry, leading to the development of molecules with a wide range of therapeutic applications. This document collates quantitative biological data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support further research and development in this area.

Anticonvulsant and Neuromodulatory Activity

The most prominent example of a biologically active cyclohexanediacetic acid derivative is Gabapentin (B195806), 2-[1-(aminomethyl)cyclohexyl]acetic acid.[1] Originally designed as a lipophilic analog of the neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action is distinct from direct GABA receptor agonism.[2][3]

Quantitative Data: Anticonvulsant and Neuromodulatory Derivatives

While extensive quantitative data for a broad range of simple cyclohexanediacetic acid derivatives is not widely available in the public domain, the focus remains on Gabapentin and its analogs, which have been primarily evaluated for their anticonvulsant and analgesic properties.[1] Prodrugs of Gabapentin have been synthesized to improve its low and variable oral absorption.[4]

Table 1: Biological Activity of Gabapentin and Related Derivatives

| Compound | Biological Activity | Quantitative Data | Target | Reference |

|---|---|---|---|---|

| Gabapentin | Anticonvulsant, Analgesic | Short half-life (5-7 hours)[5] | α2δ-1 subunit of voltage-gated calcium channels | [3] |

| Gabapentin Prodrugs (Bile Acid Conjugates) | Potential for increased oral absorption | High affinity (Km of 5.99 and 16.3 µM) for hASBT | hASBT | [4] |

| 1,1-disubstituted cyclohexane derivatives (7c, 8c, 8d, 9a) | Anticonvulsant | Significant activity in MES and PTZ seizure models | GABA Agonist (designed as) |[6] |

Experimental Protocols

In Vitro Evaluation of Gabapentin Release from Formulations [7]

-

Objective: To determine the in vitro release profile of Gabapentin from an immediate-release tablet formulation.

-

Apparatus: USP Type II dissolution test apparatus (paddle method).

-

Dissolution Medium: 900 ml of 0.1 N HCl.

-

Temperature: 37±0.5°C.

-

Paddle Speed: 75 rpm.

-

Procedure:

-

Place the tablet in the dissolution vessel.

-

Collect 2 ml samples at predetermined time intervals.

-

Replace the withdrawn sample with an equal volume of fresh dissolution medium.

-

Filter the samples through a Whatman filter paper.

-

Analyze the samples using a UV-visible spectrophotometer at 217 nm.

-

In Vitro Evaluation of Gabapentin Prodrugs Targeting hASBT [4]

-

Objective: To assess the inhibition and uptake properties of Gabapentin prodrugs in cells expressing the human apical sodium-dependent bile acid transporter (hASBT).

-

Cell Line: Madin-Darby canine kidney (MDCK) cells stably transfected with hASBT.

-

Inhibition Assay:

-

Culture hASBT-MDCK cells to confluence.

-

Incubate the cells with a known substrate of hASBT (e.g., a radiolabeled bile acid) in the presence of varying concentrations of the Gabapentin prodrugs.

-

Measure the uptake of the radiolabeled substrate.

-

Calculate the concentration of the prodrug that inhibits 50% of the substrate uptake (IC50).

-

-

Uptake Assay:

-

Incubate hASBT-MDCK cells with varying concentrations of the Gabapentin prodrugs.

-

Measure the intracellular concentration of the prodrug over time.

-

Determine the Michaelis-Menten constants (Km and Vmax) for the transport of the prodrugs.

-

Signaling Pathway

The primary mechanism of action for Gabapentin involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels.[3] This interaction reduces the release of excitatory neurotransmitters, thereby modulating neuronal excitability.[3] Although designed as a GABA analog, it does not have significant activity at GABAA or GABAB receptors.[2]

Caption: Signaling pathway of Gabapentin's neuromodulatory action.

Anticancer Activity of Cyclohexane Derivatives

Various derivatives of the cyclohexane ring, particularly cyclohexanones and cyclohexenones, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[5][8]

Quantitative Data: Cytotoxicity of Cyclohexane Derivatives

The following table summarizes the in vitro cytotoxic activity of several cyclohexane derivatives, presented as the concentration required to inhibit 50% of cell growth (IC50).

Table 2: Cytotoxicity of Selected Cyclohexane Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2,6-bis(arylidene)cyclohexanones | Various derivatives | Murine P388 and L1210, Human Molt 4/C8 and CEM T-lymphocytes | Generally more potent than monoarylidene analogs | [5] |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | 21 specific derivatives | HCT116 (colon cancer) | Ranged from 0.93 to 133.12 µM (for AChE inhibition) | [8] |

| Caffeic acid derivatives | Compounds 5, 7, and 11 | AsPC1 and BxPC3 (pancreatic cancer) | 18.35 - 37.8 µM | [9] |

| Synthetic β-nitrostyrene derivative | CYT-Rx20 | MCF-7, MDA-MB-231, ZR75-1 (breast cancer) | 0.81 - 1.82 µg/mL |[10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[11]

-

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

-

Materials:

-

Cancer cell line of interest

-

Culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well culture plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow

Caption: General workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity of Cyclohexane Derivatives

A variety of cyclohexane derivatives have been synthesized and evaluated for their activity against pathogenic bacteria and fungi.[12][13]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound.

Table 3: Antimicrobial Activity of Selected Cyclohexane Derivatives

| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Rearranged abietane | Compound 27 | E. coli, P. aeruginosa | 11.7 | [14] |

| Rearranged abietane | Compound 27 | S. aureus | 23.4 | [14] |

| Cyclohexenone derivatives | Compound with -F substituent | S. aureus, E. coli, C. albicans | Showed potent activity | [12] |

| Colchicine C-cyclic amine derivatives | Compounds 7b-11b | MRSA USA300 | 16-32 | [15] |

| Amidrazone derivatives with cyclohex-1-ene-1-carboxylic acid moiety | Compound 2b | Y. enterocolitica | 64 |[16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.[17]

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive and negative controls

-

-

Procedure:

-

Perform serial two-fold dilutions of the test compound in the wells of a 96-well plate.

-

Add a standardized microbial inoculum to each well.

-

Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Experimental Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anticonvulsant gabapentin (neurontin) does not act through gamma-aminobutyric acid-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular and molecular action of the putative GABA-mimetic, gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro evaluation of gabapentin prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Growth Media Affect Assessment of Antimicrobial Activity of Plant-Derived Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1,1-Cyclohexanediacetic Acid in Gabapentin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 1,1-Cyclohexanediacetic acid (CDA) as a key starting material in the synthesis of gabapentin (B195806), a widely used anticonvulsant and analgesic medication. Gabapentin's molecular structure is derived from the functionalization of a cyclohexane (B81311) ring, making the choice and handling of the initial cyclohexane-containing precursor paramount to the efficiency, purity, and overall success of the synthesis. 1,1-Cyclohexanediacetic acid serves as the foundational scaffold upon which the final gabapentin molecule is constructed.

The Core Synthetic Pathway: From Acid to Active Pharmaceutical Ingredient

The primary and most established synthetic route to gabapentin commencing from 1,1-Cyclohexanediacetic acid involves a three-step process. This pathway is favored for its robustness and the high purity of the final product. The key transformations are:

-

Anhydride (B1165640) Formation: 1,1-Cyclohexanediacetic acid is first converted to its corresponding cyclic anhydride, 1,1-Cyclohexanediacetic anhydride. This initial step activates the carboxylic acid groups, preparing them for the subsequent amidation.

-

Mono-amidation: The cyclic anhydride is then selectively reacted with ammonia (B1221849) to yield 1,1-cyclohexanediacetic acid monoamide (CDMA). This step is crucial as it introduces the nitrogen atom that will ultimately become the amine in the final gabapentin molecule.

-

Hofmann Rearrangement: The monoamide undergoes a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, to produce gabapentin.

This synthetic strategy is widely employed in industrial production due to its efficiency and the accessibility of the starting materials.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of gabapentin from 1,1-Cyclohexanediacetic acid, based on data from various sources.

Table 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)

| Parameter | Value | Reference |

| Starting Material | 1,1-Cyclohexanediacetic anhydride | [4] |

| Reagents | Aqueous Ammonia | [4] |

| Yield | 96.7% - 98.3% | [4] |

| Purity (HPLC) | > 99.7% | [4] |

| Reaction Temperature | 10 - 40 °C | [4] |

| Reaction Time | 2 - 5 hours | [4] |

Table 2: Synthesis of Gabapentin via Hofmann Rearrangement of CDMA

| Parameter | Value | Reference |

| Starting Material | 1,1-Cyclohexanediacetic acid monoamide | [5] |

| Reagents | Sodium hypobromite (B1234621) (prepared in situ) | [1][5] |

| Initial Temperature | -5 to -10 °C | [5] |

| Final Temperature | 55 °C | [5] |

| Yield | High (specific value not consistently reported) | [5][6] |

| Purity | High (specific value not consistently reported) | [5][6] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of gabapentin from 1,1-Cyclohexanediacetic acid.

Step 1: Synthesis of 1,1-Cyclohexanediacetic Anhydride

-

Procedure: A detailed, publicly available, step-by-step protocol for this specific transformation is not extensively described in the provided search results, however, the conversion of dicarboxylic acids to their corresponding cyclic anhydrides is a standard procedure in organic chemistry. Typically, this is achieved by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride or by distillation to remove water.

Step 2: Preparation of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)

-

Procedure: In a suitable reaction vessel, an aqueous solution of ammonia (19% concentration) is cooled to 0°C.[4] 1,1-Cyclohexanediacetic anhydride is then slowly added to the ammonia solution, ensuring the reaction temperature is maintained at approximately 10°C over a period of about 5 hours.[4] Following the addition, a small amount of activated carbon is added to the reaction mixture, which is then filtered.[4] The filtrate is then acidified with 30% hydrochloric acid, leading to the precipitation of white crystals of 1,1-cyclohexanediacetic acid monoamide.[4] The crystals are collected by centrifugation, washed, and dried to yield the final product.[4]

Step 3: Synthesis of Gabapentin via Hofmann Rearrangement

-

Procedure: An aqueous solution of sodium hypobromite is prepared in situ by combining bromine with an aqueous solution of sodium hydroxide (B78521).[5] A solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide is then slowly added to the chilled (-5 to -10°C) sodium hypobromite solution with vigorous stirring.[5] The reaction mixture is maintained at this temperature for approximately 30 minutes.[5] The temperature is then allowed to rise and is further maintained at 35-40°C for 1 hour, and subsequently at 55°C.[5] Following the rearrangement, the reaction mixture is acidified with hydrochloric acid to form gabapentin hydrochloride.[5]

Visualizing the Synthesis and Key Mechanism

To further elucidate the synthetic process, the following diagrams, generated using Graphviz, illustrate the overall workflow and the mechanism of the critical Hofmann rearrangement step.

References

- 1. Gabapentin - Wikipedia [en.wikipedia.org]

- 2. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]

- 3. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101417960B - Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]

- 5. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid Monoamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Cyclohexanediacetic acid monoamide, also known as gabapentin (B195806) amide, is a key chemical intermediate in the synthesis of Gabapentin, an anticonvulsant medication.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in pharmaceutical manufacturing. While noted for its neurological properties as a precursor to Gabapentin, this guide also clarifies the current lack of extensive research into its independent biological activity and mechanism of action.[1][2] The primary focus remains on its synthetic utility and chemical characteristics, crucial for professionals in drug development and organic synthesis.

Chemical and Physical Properties

1,1-Cyclohexanediacetic acid monoamide is a white crystalline powder.[1] It serves as a crucial building block in the production of various pharmaceutical compounds, most notably Gabapentin.[3] The compound's structure, featuring both a carboxylic acid and an amide functional group attached to a cyclohexane (B81311) ring, dictates its chemical reactivity and physical properties.[3]

Table 1: Physicochemical Properties of 1,1-Cyclohexanediacetic Acid Monoamide

| Property | Value | Source |

| CAS Number | 99189-60-3 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Appearance | White powder | [1] |

| Melting Point | 141-146 °C | [1][2] |

| Solubility | Sparingly soluble in water | |

| SMILES String | NC(=O)CC1(CCCCC1)CC(O)=O | [2] |

| InChI Key | QJGSJXLCJRXTRY-UHFFFAOYSA-N | [2] |

Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

The synthesis of 1,1-Cyclohexanediacetic acid monoamide is a critical step in the manufacturing process of Gabapentin.[4][5] Several methods have been patented and published, primarily involving the amination of a precursor molecule.

Synthesis from 1,1-Cyclohexanediacetic Anhydride (B1165640)

A common and efficient method involves the amination of 1,1-cyclohexanediacetic anhydride.[6] This process is followed by a neutralization step to precipitate the crude product, which is then purified by crystallization.[6]

Experimental Protocol:

-

Amination: 1,1-Cyclohexanediacetic anhydride is reacted with aqueous ammonia (B1221849). The reaction temperature is maintained below 20°C. The concentration of aqueous ammonia is typically between 25-35 wt%, with a molar ratio of ammonia to the anhydride ranging from 5 to 10.[6]

-

Neutralization: The reaction mixture is neutralized with an aqueous solution of sulfuric acid (30-70 wt%) until a slightly acidic pH is achieved. This causes the precipitation of crude 1,1-Cyclohexanediacetic acid monoamide.[6]

-

Purification: The crude product is filtered and then purified by crystallization from a solvent, such as aqueous acetonitrile (B52724) (containing 5-25 wt% water), to yield the final product with a purity higher than 99.5%.[6]

Synthesis from 3,3-Pentamethylene Glutarimide (Lactimide)

Another synthetic route starts from 3,3-Pentamethylene glutarimide.

Experimental Protocol:

-

Hydrolysis: 181g of the lactimide is added to a lye solution prepared from 500g of water and 60g of sodium hydroxide (B78521).[7]

-

The temperature is gradually raised to 50°C and maintained with stirring for 6 hours.[7]

-

Acidification: The reaction mixture is cooled to 10°C, and 150g of 36% concentrated hydrochloric acid is slowly added to adjust the pH to 1-2.[7]

-

The mixture is stirred for 2 hours and then cooled to 5°C to precipitate the solid product.[7]

-

Isolation and Purification: The precipitate is filtered and washed with cold water to obtain the crude 1,1-Cyclohexanediacetic acid monoamide.[7]

-

The crude product is recrystallized using ethyl acetate (B1210297) and water to yield a pure product with a reported yield of 93% and purity of 99.5%.[7]

Role in Gabapentin Synthesis

1,1-Cyclohexanediacetic acid monoamide is a direct precursor to Gabapentin.[1] The synthesis proceeds via a Hofmann rearrangement of the monoamide.[4]

Experimental Protocol: Hofmann Rearrangement to Gabapentin

-

A solution of the sodium salt of 1,1-cyclohexanediacetic acid monoamide is prepared by adding the monoamide to an excess of 12% sodium hydroxide solution.[8]

-

This solution is then added dropwise to a suspension of a chlorinating agent, such as trichloroisocyanuric acid (TCCA), in water at a temperature of 0-5°C over a period of 1 hour.[8]

-

The reaction mixture is stirred for an additional 2 hours at 0-5°C, followed by stirring at 15-20°C for 2 hours.[8]

-

The temperature is then raised to 50°C, and the resulting gabapentin lactam is extracted with toluene.[8]

-

The lactam is then hydrolyzed to yield Gabapentin.

Caption: Synthetic pathway of Gabapentin from 1,1-Cyclohexanediacetic Anhydride.

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activity or the direct interaction of 1,1-Cyclohexanediacetic acid monoamide with biological targets. Its primary known biological relevance is as an impurity and a precursor in the synthesis of Gabapentin.[1] Gabapentin itself is a ligand of the α₂δ subunit of voltage-dependent calcium channels and does not function as a direct GABA agonist.[4] Any "neurological properties" attributed to the monoamide are likely due to its role in the synthesis of the active pharmaceutical ingredient, Gabapentin.[1][2]

Due to the absence of data on its direct biological interactions, no signaling pathway diagrams for 1,1-Cyclohexanediacetic acid monoamide can be provided.

Analytical Methods and Quality Control

As an important intermediate and a potential impurity in Gabapentin, the purity of 1,1-Cyclohexanediacetic acid monoamide is critical.[9] High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound and the final Gabapentin product.[8] Spectroscopic methods such as ¹H NMR and ¹³C NMR are used for structural confirmation.[7]

Conclusion

1,1-Cyclohexanediacetic acid monoamide is a well-characterized chemical intermediate with a crucial role in the pharmaceutical industry, specifically in the synthesis of Gabapentin. Its chemical and physical properties are well-documented, and multiple efficient synthetic routes have been established. While it is an essential precursor to a neurologically active drug, there is a notable gap in the scientific literature regarding its own biological activity, pharmacology, and toxicology. Future research could explore the potential for this molecule to have independent biological effects, though its current and primary value lies in its utility in organic synthesis for the production of Gabapentin.

References

- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]

- 2. 1,1-Cyclohexanediacetic acid monoamide 97 99189-60-3 [sigmaaldrich.com]

- 3. camachem.com [camachem.com]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]

- 7. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]

- 8. datapdf.com [datapdf.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

fundamental chemistry of dicarboxylic acids

An In-depth Technical Guide to the Fundamental Chemistry of Dicarboxylic Acids

This guide provides a comprehensive overview of the core principles of dicarboxylic acids, tailored for researchers, scientists, and drug development professionals. It covers their structure, properties, key reactions, and their role in biological systems, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups (-COOH).[1] Their general molecular formula is HOOC-R-COOH, where R can be an aliphatic or aromatic group.[1] This bifunctional nature imparts unique chemical properties and reactivity compared to their monocarboxylic acid counterparts, making them valuable in various industrial and biological processes. They are generally colorless crystalline solids.[1][2]

Structure and Physicochemical Properties

The properties of dicarboxylic acids are significantly influenced by the nature of the linker group (R) and the distance between the two carboxyl groups.

Acidity

Dicarboxylic acids are stronger acids than monocarboxylic acids due to the electron-withdrawing inductive effect of the second carboxyl group, which stabilizes the conjugate base formed after the first deprotonation.[3] They exhibit two dissociation constants, pKa1 and pKa2, corresponding to the ionization of the first and second carboxyl groups, respectively. The first dissociation constant (pKa1) is significantly lower (indicating a stronger acid) than that of a comparable monocarboxylic acid.[3] The second dissociation constant (pKa2) is generally higher (indicating a weaker acid) because the second proton must be removed from an already negatively charged species, which is electrostatically unfavorable.[3]

Physical Properties

The physical properties of dicarboxylic acids, such as melting point and solubility, show distinct trends related to the length and parity of the carbon chain.

-

Melting Point: Dicarboxylic acids with an even number of carbon atoms have higher melting points than those with an odd number of carbons immediately preceding or following them in the homologous series.[4] This "odd-even effect" is attributed to differences in crystal packing and intermolecular forces.[4]

-

Solubility: Shorter-chain dicarboxylic acids are soluble in water due to the formation of hydrogen bonds. As the length of the hydrocarbon chain increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in water solubility.[2] Similar to melting points, an odd-even effect is also observed in the solubility of dicarboxylic acids, with odd-chain diacids being more soluble than their even-chain neighbors.

Data Presentation: Physical Properties of Common Dicarboxylic Acids

| Common Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility ( g/100 mL H₂O at 20°C) | pKa1 | pKa2 |

| Oxalic Acid | Ethanedioic acid | HOOC-COOH | 90.03 | 101.5 (dihydrate) | 9.5 | 1.27 | 4.27 |

| Malonic Acid | Propanedioic acid | HOOC-(CH₂) -COOH | 104.06 | 135-136 (decomposes) | 73.5 | 2.85 | 5.05 |

| Succinic Acid | Butanedioic acid | HOOC-(CH₂)₂-COOH | 118.09 | 185-187 | 5.8 | 4.21 | 5.41 |

| Glutaric Acid | Pentanedioic acid | HOOC-(CH₂)₃-COOH | 132.12 | 97.5-98 | 63.9 | 4.34 | 5.41 |

| Adipic Acid | Hexanedioic acid | HOOC-(CH₂)₄-COOH | 146.14 | 152.1 | 1.42 | 4.41 | 5.41 |

| Pimelic Acid | Heptanedioic acid | HOOC-(CH₂)₅-COOH | 160.17 | 105-106 | 5.0 | 4.50 | 5.43 |

| Suberic Acid | Octanedioic acid | HOOC-(CH₂)₆-COOH | 174.20 | 141-144 | 0.16 | 4.52 | 5.49 |

| Azelaic Acid | Nonanedioic acid | HOOC-(CH₂)₇-COOH | 188.22 | 106.5 | 0.24 | 4.55 | 5.49 |

| Sebacic Acid | Decanedioic acid | HOOC-(CH₂)₈-COOH | 202.25 | 133-134.5 | 0.1 | 4.72 | 5.45 |

| Phthalic Acid | Benzene-1,2-dicarboxylic acid | C₆H₄(COOH)₂ | 166.13 | 207 (decomposes) | 0.7 | 2.95 | 5.41 |

| Terephthalic Acid | Benzene-1,4-dicarboxylic acid | C₆H₄(COOH)₂ | 166.13 | 300 (sublimes) | 0.0019 | 3.54 | 4.46 |

Key Chemical Reactions

Dicarboxylic acids undergo reactions typical of carboxylic acids, but the presence of two carboxyl groups allows for the formation of a double series of derivatives (e.g., diesters, diamides) and unique cyclization reactions.

Esterification

Dicarboxylic acids react with alcohols in the presence of an acid catalyst to form esters. Depending on the stoichiometry, either a monoester or a diester can be formed.

Formation of Cyclic Anhydrides

When heated, dicarboxylic acids that can form a five- or six-membered ring readily undergo intramolecular dehydration to yield cyclic anhydrides. For example, succinic acid and glutaric acid form succinic anhydride (B1165640) and glutaric anhydride, respectively.

Decarboxylation

Upon heating, some dicarboxylic acids lose carbon dioxide. Malonic acid and its derivatives readily undergo decarboxylation when heated to just above their melting point. Oxalic acid also decarboxylates upon heating.

Reduction

The carboxyl groups of dicarboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocols

Synthesis of Adipic Acid from Cyclohexanone (B45756)

This protocol describes the oxidation of cyclohexanone to adipic acid using a strong oxidizing agent.

Materials:

-

Cyclohexanone

-

Potassium permanganate (B83412) (KMnO₄)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Sodium bisulfite (NaHSO₃) (if needed)

-

Concentrated hydrochloric acid (HCl)

-

50 mL Erlenmeyer flask

-

Stirring bar and magnetic stirrer

-

Boiling water bath

-

Filter paper and funnel

-

Beaker

-

Litmus (B1172312) paper

Procedure:

-

In a 50 mL Erlenmeyer flask, combine 0.0025 moles of cyclohexanone with a solution of 0.0050 moles of potassium permanganate in 15 mL of water.

-

Add 3 drops of 10% NaOH solution to make the mixture slightly basic.[5]

-

Stir the solution gently for 10 minutes at room temperature.

-

Place the flask in a boiling water bath for 20 minutes.[5] Periodically check for the presence of the purple permanganate ion by spotting the reaction mixture on filter paper. The reaction is complete when the purple color disappears.[5]

-

If the permanganate color persists after 20 minutes, add a small amount of sodium bisulfite to decompose the excess oxidizing agent.[5]

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with 2 mL of hot water. Collect the filtrate.[5]

-

Transfer the filtrate to a small beaker and concentrate it to a volume of less than 5 mL by gentle heating.

-

Acidify the concentrated filtrate with concentrated HCl until it is acidic to litmus paper, then add an additional 10 drops of HCl.[5]

-

Cool the solution in an ice bath to induce crystallization of adipic acid.

-

Collect the adipic acid crystals by filtration, wash with a small amount of cold water, and allow them to dry.

-

Determine the yield and melting point of the product.

Potentiometric Titration of Oxalic Acid to Determine pKa1 and pKa2

This method allows for the determination of the two dissociation constants of a dicarboxylic acid.

Materials:

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a glass electrode

-

Buret

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh approximately 0.5 g of oxalic acid dihydrate, record the exact mass, and dissolve it in about 75 mL of deionized water in a 250 mL beaker.[6]

-

Place the beaker on a magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution, ensuring the electrode tip is submerged but does not contact the stir bar.[6]

-

Rinse and fill the buret with the standardized NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Record the initial pH of the oxalic acid solution.

-

Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the buret volume and the pH after each addition. Allow the pH to stabilize before recording.

-

As the pH begins to change more rapidly, reduce the volume of NaOH added between readings. Continue the titration well past the second equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the two equivalence points from the inflection points of the titration curve. A first derivative plot (ΔpH/ΔV vs. average volume) can help in accurately locating these points.

-

The pH at the volume of NaOH halfway to the first equivalence point is equal to pKa1.[7][8]

-

The pH at the volume of NaOH halfway between the first and second equivalence points is equal to pKa2.[7][8]

High-Performance Liquid Chromatography (HPLC) Analysis of Dicarboxylic Acids

This protocol provides a general framework for the separation and quantification of dicarboxylic acids.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Dicarboxylic acid standards

-

Mobile phase: e.g., a mixture of an aqueous buffer (like dilute sulfuric acid or formic acid) and an organic solvent (like acetonitrile).

-

Sample vials

-

Syringe filters (0.22 or 0.45 µm)

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of the dicarboxylic acids of interest at known concentrations in the mobile phase or a suitable solvent.

-

Preparation of Mobile Phase: Prepare the mobile phase by mixing the aqueous and organic components in the desired ratio. For example, a mobile phase could be 5 mM H₂SO₄ in water.[9] Degas the mobile phase before use.

-

Sample Preparation: Dissolve the sample containing the dicarboxylic acids in the mobile phase. Filter the sample through a syringe filter to remove any particulate matter before injection.

-

HPLC Analysis:

-

Data Analysis:

-

Identify the peaks corresponding to the dicarboxylic acids in the sample chromatogram by comparing their retention times with those of the standards.

-

Construct a calibration curve by plotting the peak area of the standards versus their concentration.

-

Determine the concentration of the dicarboxylic acids in the sample by interpolating their peak areas on the calibration curve.

-

Biological Significance and Pathways

Dicarboxylic acids are important intermediates in metabolism. Succinic acid and fumaric acid are key components of the citric acid cycle. They can also be formed through the ω-oxidation of fatty acids, which serves as an alternative pathway to β-oxidation, particularly when the latter is impaired.[10]

ω-Oxidation of Fatty Acids

This pathway occurs primarily in the endoplasmic reticulum of liver and kidney cells and involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.

Steps in ω-Oxidation:

-

Hydroxylation: The ω-carbon of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase to form an ω-hydroxy fatty acid.[11]

-

Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[10]

The resulting dicarboxylic acid can then be further metabolized via β-oxidation from both ends.

Visualization of the ω-Oxidation Pathway

Caption: The ω-oxidation pathway for the conversion of fatty acids to dicarboxylic acids.

Applications in Research and Drug Development

The unique properties of dicarboxylic acids make them valuable in various applications:

-

Polymer Synthesis: Adipic acid and terephthalic acid are key monomers in the production of polyamides (like nylon) and polyesters (like PET), respectively.

-

Pharmaceuticals: Dicarboxylic acids are used as excipients, and some, like azelaic acid, are active pharmaceutical ingredients. Their ability to form salts can be used to improve the solubility and bioavailability of drugs. Medium-chain dicarboxylic acids are being investigated for various pharmacological effects, including anti-inflammatory and antimicrobial properties.[12]

-

Drug Delivery: They can be used as cross-linkers in the synthesis of biodegradable polymers for controlled drug release systems.

-

Metabolic Research: The analysis of dicarboxylic acid levels in biological fluids can serve as a diagnostic marker for certain metabolic disorders.

References

- 1. Dicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of adipdic acid organic lab | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cerritos.edu [cerritos.edu]

- 6. 911metallurgist.com [911metallurgist.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]

- 11. microbenotes.com [microbenotes.com]

- 12. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) are a cornerstone in the pharmacotherapy of major depressive disorder, anxiety disorders, and other related neuropsychiatric conditions.[1][2] Their primary mechanism involves the selective blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT) in the synaptic cleft.[2][3][4] This guide provides a detailed examination of the neurological properties of common SSRIs, focusing on their mechanism of action, comparative pharmacological data, and the key experimental protocols used for their characterization. Quantitative data are presented in structured tables, and core concepts are visualized through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action

SSRIs exert their therapeutic effects by binding to the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[3][5] By inhibiting this reuptake process, SSRIs increase the amount of serotonin available to bind with postsynaptic receptors.[2][3] This initial action triggers a cascade of downstream adaptive changes.

The therapeutic effects of SSRIs are not immediate and typically require several weeks of sustained treatment. This delay suggests that the long-term neurological changes, rather than just the acute increase in synaptic serotonin, are responsible for the clinical benefits.[6] These chronic changes include the desensitization of presynaptic 5-HT1A and 5-HT1B autoreceptors, which normally act as a negative feedback loop to inhibit serotonin release.[6][7] Their desensitization leads to enhanced serotonergic neurotransmission.[6] Furthermore, chronic SSRI administration has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity.[6][7]

Quantitative Data Presentation: Comparative Pharmacology

The efficacy and side-effect profiles of different SSRIs can be partly explained by their varying binding affinities for the serotonin transporter (SERT) and their off-target affinities for other neurotransmitter transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[8] The inhibition constant (Kᵢ) is a measure of a compound's binding affinity, where a lower Kᵢ value indicates a higher affinity.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Common SSRIs

| Compound | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | DAT (Kᵢ, nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |

|---|---|---|---|---|---|

| Citalopram | 1.8 | 6140 | 14350 | ~3411 | ~7972 |

| Escitalopram | 1.1[8] | 8200 | 7000 | ~7455 | ~6364 |

| Fluoxetine | 2.7 | 420 | 2000 | ~155 | ~740 |

| Paroxetine | 0.2 | 40 | 340 | ~200 | ~1700 |

| Sertraline | 0.4 | 420 | 44[8] | ~1050 | ~110 |

| Fluvoxamine | 4.0 | 580 | 6600 | ~145 | ~1650 |

Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions. The selectivity ratio is calculated as Kᵢ(NET or DAT) / Kᵢ(SERT).

Sertraline is unique among SSRIs for its relatively moderate affinity for the dopamine transporter.[8][9] Paroxetine shows some affinity for the norepinephrine transporter.[8] Escitalopram is noted for its high potency and selectivity for SERT.[8]

Key Experimental Protocols

The characterization of SSRI neurological properties relies on a combination of in vitro and in vivo experimental techniques. These protocols are essential for determining binding affinity, mechanism of action, and therapeutic efficacy.

Radioligand Binding Assay (for Affinity Determination)

This in vitro technique is the gold standard for quantifying the affinity of a drug for a specific receptor or transporter.[10] It measures the ability of an unlabeled compound (the SSRI) to compete with a radiolabeled ligand for binding to the target (e.g., SERT).

Methodology Overview:

-

Membrane Preparation: Tissues or cells expressing the target transporter (SERT) are homogenized and centrifuged to isolate a membrane fraction.[11] The protein concentration of the preparation is determined.[11]

-

Assay Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific radioligand (e.g., [³H]-citalopram) and varying concentrations of the unlabeled test compound (the SSRI).[10][11]

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[10][11] The membranes and bound ligand are trapped on the filter.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]

In Vivo Microdialysis (for Neurotransmitter Level Measurement)

This in vivo technique allows for the sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[12][13] It is crucial for demonstrating that an SSRI increases synaptic serotonin levels.

Methodology Overview:

-

Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.[13]

-

Perfusion: The probe is continuously perfused at a low, constant flow rate with an artificial cerebrospinal fluid (aCSF) solution.[14]

-

Diffusion: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane into the aCSF, driven by the concentration gradient.[12]

-

Sample Collection: The resulting fluid, called the dialysate, is collected at regular intervals (e.g., every 10-20 minutes).[15]

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[13][16]

-

Drug Administration: After establishing a stable baseline of serotonin levels, the SSRI is administered (e.g., systemically via injection), and dialysate collection continues to measure the drug-induced changes in extracellular serotonin.

Behavioral Assays (for Efficacy Assessment)

Animal models of depression are used to assess the potential antidepressant-like activity of compounds. While no single model perfectly recapitulates human depression, tests like the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used for screening.

Methodology Overview (Forced Swim Test):

-

Habituation (Pre-test): A rodent (rat or mouse) is placed in a cylinder of water from which it cannot escape for an initial period (e.g., 15 minutes).[17]

-

Drug Administration: Animals are treated with the test compound (SSRI) or a vehicle control, often over a period of days or weeks to model chronic treatment.[18]

-

Test Session: 24 hours after the pre-test, the animal is placed back in the water for a shorter test session (e.g., 5-6 minutes).[17]

-

Scoring: The duration of immobility (when the animal ceases struggling and makes only minimal movements to stay afloat) is recorded.[17]

-

Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.[17] It is theorized that effective antidepressants prevent the animal from adopting a "despair" or passive coping strategy. Modern scoring methods also distinguish between swimming and climbing behaviors, which may be differentially affected by serotonergic versus noradrenergic drugs.[17]

Conclusion